molecular formula C12H14N4O3 B5751956 4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B5751956
M. Wt: 262.26 g/mol
InChI Key: NITMVIOASPOWIB-UHFFFAOYSA-N
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Description

4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a hydrazono group and a pyrazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of 2,5-dimethoxyphenylhydrazine with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with proteins, affecting their function. Additionally, the pyrazolone core can interact with enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(2,5-dimethoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one apart from similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The presence of the 2,5-dimethoxyphenyl group, in particular, can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

4-[(2,5-dimethoxyphenyl)diazenyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-7-11(12(17)16-13-7)15-14-9-6-8(18-2)4-5-10(9)19-3/h4-6H,1-3H3,(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITMVIOASPOWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)N=NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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